5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide
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Overview
Description
5-Bromo-N-(2,5-dimethoxyphenyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and two methoxy groups at the 2 and 5 positions of the phenyl ring
Mechanism of Action
Pharmacokinetics
A related compound, 25b-nbf, was found to be extensively metabolized into 33 metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes . The metabolism of 25B-NBF was catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide typically involves the following steps:
Bromination: The starting material, nicotinamide, undergoes bromination to introduce a bromine atom at the 5-position.
Coupling Reaction: The brominated nicotinamide is then coupled with 2,5-dimethoxyaniline under suitable conditions to form the desired product.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the nitro group if present in derivatives.
Substitution: The bromine atom can be substituted by other nucleophiles in a substitution reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to other bioactive nicotinamides.
Industry:
- Potential applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 5-Bromo-N-(2-ethoxyphenyl)nicotinamide
- 5-Bromo-2-fluoropyridine
- 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine
Comparison:
- 5-Bromo-N-(2,5-dimethoxyphenyl)nicotinamide is unique due to the presence of both bromine and two methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
- 5-Bromo-N-(2-ethoxyphenyl)nicotinamide has an ethoxy group instead of methoxy, which may affect its solubility and reactivity.
- 5-Bromo-2-fluoropyridine and 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine differ in their halogen substituents, which can significantly alter their chemical behavior and applications.
This comprehensive overview highlights the significance of this compound in various scientific domains and provides insights into its preparation, reactions, and potential applications
Properties
IUPAC Name |
5-bromo-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-11-3-4-13(20-2)12(6-11)17-14(18)9-5-10(15)8-16-7-9/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNCCWJFBCZYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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